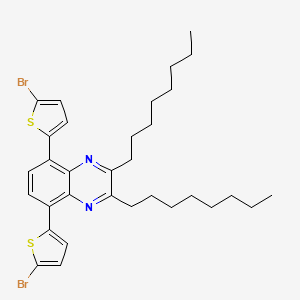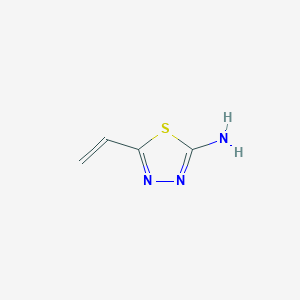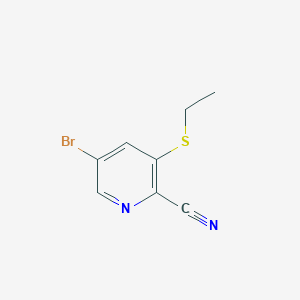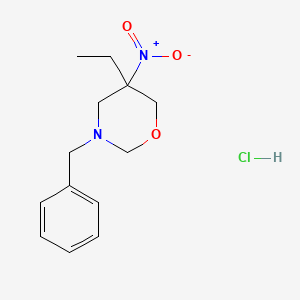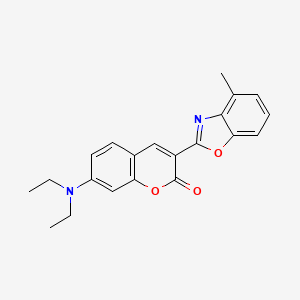
7-(Diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1,3-benzoxazole and 7-diethylaminochromen-2-one.
Condensation Reaction: The key step involves a condensation reaction between 4-methyl-1,3-benzoxazole and 7-diethylaminochromen-2-one under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in biological imaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mécanisme D'action
The mechanism of action of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Fluorescent Properties: The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and sensing applications.
Biological Activity: The compound may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE: can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share a similar chromen-2-one core structure and exhibit diverse biological activities.
Benzoxazole Derivatives: Compounds with a benzoxazole moiety are known for their fluorescent properties and biological activities.
Uniqueness
The uniqueness of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE lies in its combined structural features, which confer both fluorescent properties and potential therapeutic activities, making it a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
67297-27-2 |
|---|---|
Formule moléculaire |
C21H20N2O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
7-(diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C21H20N2O3/c1-4-23(5-2)15-10-9-14-11-16(21(24)26-18(14)12-15)20-22-19-13(3)7-6-8-17(19)25-20/h6-12H,4-5H2,1-3H3 |
Clé InChI |
GBRZECSNJCRTSN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(C=CC=C4O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


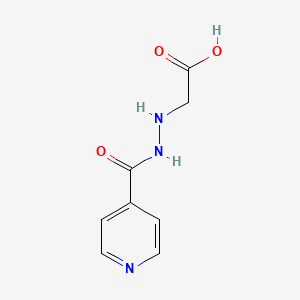
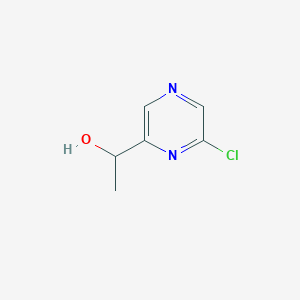
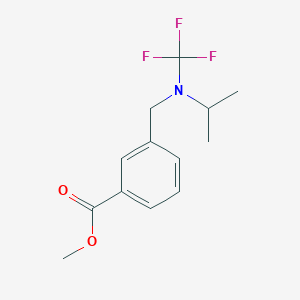
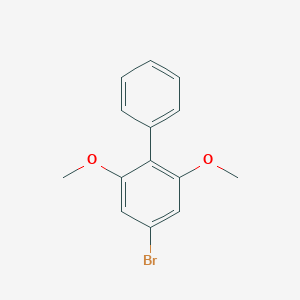
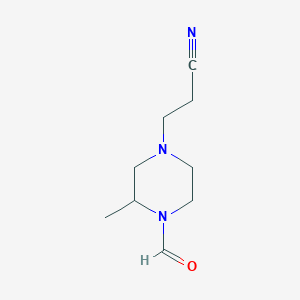
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
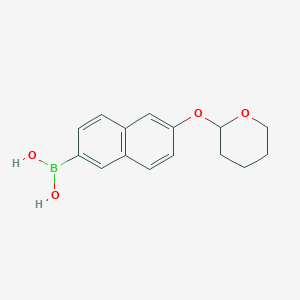
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)

![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
